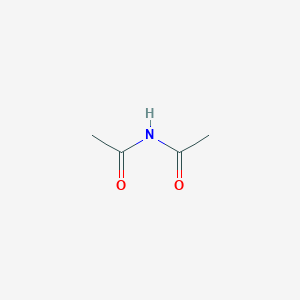

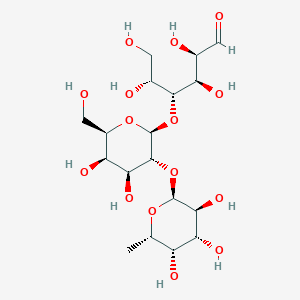

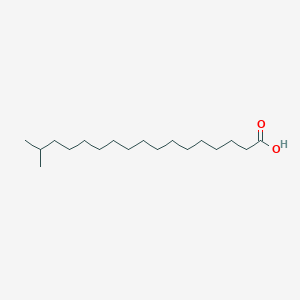

![molecular formula C9H4OS2 B036881 Cyclopenta[2,1-b:3,4-b']dithiophen-4-one CAS No. 25796-77-4](/img/structure/B36881.png)

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one

Vue d'ensemble

Description

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one is a chemical compound with potential applications in materials science, especially in the development of conducting polymers and organic electronics. Its unique molecular structure enables it to serve as an attractive building block for low bandgap conducting polymers due to its electronic and optical properties.

Synthesis Analysis

A new, efficient three-step synthesis approach has been developed for 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CDT), involving a regiospecific synthesis of bis(2-iodo-3-thienyl)methanol, followed by oxidation to bis(2-iodo-3-thienyl) ketone, and finally Ullmann coupling to yield CDT (Brzezinski & Reynolds, 2002). This method offers a convenient and accessible route to synthesize CDT derivatives for various applications.

Molecular Structure Analysis

The molecular structure of cyclopenta[2,1-b:3,4-b']dithiophen-4-one and its derivatives plays a crucial role in determining their electronic and optical properties. The conjugated system within the cyclopentadithiophene backbone contributes to a low HOMO-LUMO gap, making it suitable for applications in electronic devices (Loganathan et al., 2003).

Chemical Reactions and Properties

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one undergoes various chemical reactions that enable the synthesis of polymers and copolymers with promising electronic properties. For example, its polymerization results in materials with long conjugation lengths and low band gaps, suitable for use in organic electronics and solar cells (Kowalski et al., 2012).

Physical Properties Analysis

The physical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one derivatives, such as solubility and thermal stability, are critical for their application in device fabrication. The introduction of alkyl groups has been shown to improve the solubility and processability of these compounds, thereby enhancing their utility in organic electronics (Fei et al., 2013).

Chemical Properties Analysis

The electrochemical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one-based polymers, such as their doping levels and capacitance, are crucial for their performance as electrode materials in supercapacitors and other energy storage devices. These materials exhibit broad electroactivity and high capacitances, making them promising candidates for such applications (Fusalba et al., 1999).

Applications De Recherche Scientifique

1. Organic Solar Cells

- Application Summary : Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is used in the design and characterization of 9-heterocyclic ring non-fullerene acceptors (NFAs) for organic solar cells . The planar conjugated CPDT donor enhances absorption by reducing vibronic transition and charge transport .

- Methods of Application : The organic photovoltaic cells were constructed using novel NFAs with different end groups .

- Results : Photovoltaic devices constructed from m-Me-ITIC with various end groups delivered power conversion efficiencies of 3.6–11.8% .

2. Alternating Copolymers

- Application Summary : Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is used in the synthesis of alternating copolymers . These copolymers absorb light in a wide visible spectral range (300–800 nm) .

- Methods of Application : The copolymers were synthesized via direct С–Н arylation and Suzuki cross-coupling .

- Results : The energy gap of the copolymers was found to be in the range of 1.4–1.9 eV . Photocells based on these copolymers demonstrated an efficiency of solar light transformation of up to 3.6% .

3. Hole Transporting Material

- Application Summary : A 4,4′-spirobi[cyclopenta[2,1-b:3,4-b’]dithiophene] derivative (spiro-CPDT) is used as the core in the design and synthesis of a promising hole transporting material (HTM) .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

4. Extended Conjugation for Organic Solar Cells

- Application Summary : Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is used in the design and characterization of 9-heterocyclic ring non-fullerene acceptors (NFAs) with the extended backbone of indacenodithiophene . The planar conjugated CPDT donor enhances absorption by reducing vibronic transition and charge transport .

- Methods of Application : The organic photovoltaic cells were constructed using novel NFAs with different end groups .

- Results : Photovoltaic devices constructed from m-Me-ITIC with various end groups deliver power conversion efficiencies of 3.6–11.8% .

5. Fluorinated Hole-Transporting Materials for Perovskite Solar Cells

- Application Summary : A new class of fluorinated cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT)-based small molecules are demonstrated as hole-transporting materials (HTMs) for high-performance perovskite solar cells (PSCs) .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : PSCs employing YC-oF as the HTM delivered an excellent efficiency of 22.41% .

6. Organic Field Effect Transistors and Organic Electronics

- Application Summary : 4H-cyclopenta[2,1-b:3,4-b’]dithiophene, also known as CPDT, a rigid coplanar structure favouring π−π intermolecular interactions with good electron-donating properties, has been one of the most attractive building blocks for organic field effect transistors and organic electronics .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

7. Fluorinated Hole-Transporting Materials for Perovskite Solar Cells

- Application Summary : A new class of fluorinated cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT)-based small molecules, namely YC-oF, YC-mF, and YC-H, are demonstrated as hole-transporting materials (HTMs) for high-performance perovskite solar cells (PSCs) .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : PSCs employing YC-oF as the HTM delivered an excellent efficiency of 22.41% .

8. Extended Conjugation for Organic Solar Cells

- Application Summary : Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is used in the design and characterization of 9-heterocyclic ring non-fullerene acceptors (NFAs) with the extended backbone of indacenodithiophene . The planar conjugated CPDT donor enhances absorption by reducing vibronic transition and charge transport .

- Methods of Application : The organic photovoltaic cells were constructed using novel NFAs with different end groups .

- Results : Photovoltaic devices constructed from m-Me-ITIC with various end groups deliver power conversion efficiencies of 3.6–11.8% .

9. Organic Field Effect Transistors and Organic Electronics

- Application Summary : 4H-cyclopenta[2,1-b:3,4-b’]dithiophene, also known as CPDT, a rigid coplanar structure favouring π−π intermolecular interactions with good electron-donating properties, has been one of the most attractive building blocks for organic field effect transistors and organic electronics .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Orientations Futures

Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one holds promise for the fabrication of cost-effective devices in the future, particularly in the field of perovskite solar cells . The efficient synthesis of the monomer and the polymer paves the way for future synthesis of soluble planar CPDTO homopolymers with alternating alkylated and non-alkylated CPDTO units .

Propriétés

IUPAC Name |

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4OS2/c10-7-5-1-3-11-8(5)9-6(7)2-4-12-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIUHKXJUKKOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)C3=C2SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450429 | |

| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |

CAS RN |

25796-77-4 | |

| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

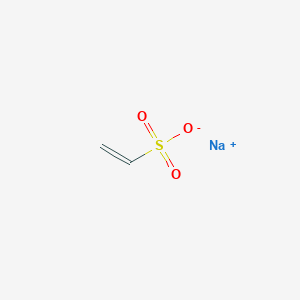

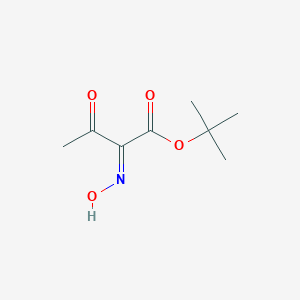

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

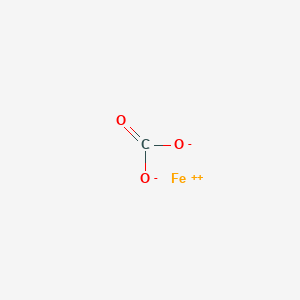

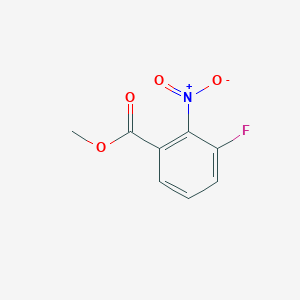

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)